molecular formula C20H19N3OS B2453592 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-87-0

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2453592
CAS No.: 536705-87-0
M. Wt: 349.45
InChI Key: TXAQOBYTCHXFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines a pyrimidoindole core with a dimethylphenyl and ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also play a crucial role in the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group, in particular, may confer distinct properties compared to similar compounds with different alkylthio groups .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-4-25-20-22-17-15-7-5-6-8-16(15)21-18(17)19(24)23(20)14-10-12(2)9-13(3)11-14/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAQOBYTCHXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.